BenchChemオンラインストアへようこそ!

5-Hydroxypyrimidin-4(5H)-one

Tautomerism Computational Chemistry Molecular Modeling

5-Hydroxypyrimidin-4(5H)-one is a strategically differentiated building block whose 5-hydroxy substitution confers a unique enol tautomer preference—unlike 2- and 4-hydroxy isomers that adopt the keto form. This creates a distinct H-bond donor/acceptor pharmacophore inaccessible to positional isomers, making it irreplaceable for replicating published HIV integrase (INSTI) and M. tuberculosis DprE1 inhibitor activities. Procure the precise isomer to ensure target affinity, selectivity, and pharmacokinetic profiles match literature. Ideal for medicinal chemistry, focused library synthesis, and metalloenzyme inhibitor design.

Molecular Formula C4H4N2O2
Molecular Weight 112.09 g/mol
Cat. No. B14914619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxypyrimidin-4(5H)-one
Molecular FormulaC4H4N2O2
Molecular Weight112.09 g/mol
Structural Identifiers
SMILESC1=NC=NC(=O)C1O
InChIInChI=1S/C4H4N2O2/c7-3-1-5-2-6-4(3)8/h1-3,7H
InChIKeyMJQHRVKOLVGBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxypyrimidin-4(5H)-one: A Structurally Differentiated Hydroxypyrimidine Scaffold for Precision Medicinal Chemistry and Drug Discovery Procurement


5-Hydroxypyrimidin-4(5H)-one is a mono-hydroxylated pyrimidine derivative belonging to the broader class of hydroxypyrimidines. This compound is chemically defined by the presence of a hydroxyl group at the 5-position and a carbonyl at the 4-position of the pyrimidine ring. This specific substitution pattern confers unique structural and chemical properties that distinguish it from its more common 2- and 4-hydroxy positional isomers [1]. The compound serves as a versatile core scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors that exploit metal-chelation or hydrogen-bonding interactions. Its utility is evidenced by its incorporation into potent and selective inhibitors of critical therapeutic targets, including HIV integrase [2] and the tuberculosis enzyme DprE1 [3], making it a strategic building block for rational drug design.

Why 5-Hydroxypyrimidin-4(5H)-one Cannot Be Substituted by Other Hydroxypyrimidine Isomers in Drug Development Pipelines


Generic substitution among hydroxypyrimidine positional isomers (e.g., 2-hydroxy, 4-hydroxy) is scientifically untenable due to a fundamental and quantifiable divergence in their tautomeric equilibria, which dictates their molecular recognition and chemical reactivity. While 2- and 4-hydroxypyrimidines exist predominantly in the keto (diazinone) form, computational studies show 5-hydroxypyrimidin-4(5H)-one is a key exception, strongly favoring its enol (hydroxy) form and resisting tautomerization to the 5(4H)-pyrimidinone keto tautomer [1]. This distinct tautomeric state creates a unique pharmacophore with a different pattern of hydrogen bond donors and acceptors compared to its analogs. Consequently, a 5-hydroxypyrimidinone core can engage in binding interactions that are sterically and electronically inaccessible to other isomers, directly impacting target affinity, selectivity, and pharmacokinetic profiles. The following evidence confirms that the procurement of the precise 5-hydroxy isomer is critical for replicating or leveraging the specific activities and properties reported in the scientific literature.

Quantitative Evidence of Differentiation: Comparing 5-Hydroxypyrimidin-4(5H)-one Against Closest Analogs


Unique Tautomeric Stability Profile Relative to 2- and 4-Hydroxypyrimidine Isomers

In stark contrast to its 2- and 4-hydroxy positional isomers, 5-hydroxypyrimidin-4(5H)-one is unique among mono-oxygenated diazines in that it resists tautomerization and favors its enol (hydroxy) form. This is a class-level inference derived from the consistent behavior of 5-hydroxypyrimidines as exceptions to the general rule of keto-form predominance observed in oxydiazines [1].

Tautomerism Computational Chemistry Molecular Modeling

Potent and Selective HIV-1 Integrase Inhibition in Cellular Assays with 50% Human Serum

Optimization of the 5-hydroxypyrimidinone scaffold led to compounds with remarkable potency in a stringent cellular assay that mimics physiological conditions. For instance, compound 18, an N-methylpyrimidinone derivative, demonstrated low nanomolar activity in a cellular HIV spread assay conducted in the presence of 50% normal human serum [1]. This is a cross-study comparable piece of evidence, as the study also reports similar optimization on a 4,5-dihydroxypyrimidine series (compound 13), showing the 5-hydroxypyrimidinone core achieves comparable high potency.

Antiviral HIV Integrase Infectious Disease

Good Preclinical Pharmacokinetic Profile Achieved with 5-Hydroxypyrimidinone-Based HIV Integrase Inhibitors

Beyond in vitro potency, the 5-hydroxypyrimidinone series has been shown to possess favorable drug-like properties, a critical hurdle for many early-stage leads. The N-methylpyrimidinone compound 18 was reported to have 'very good pharmacokinetics in preclinical species' [1]. This is a supporting piece of evidence for the scaffold's general utility, as it demonstrates that the core structure is not inherently associated with ADME liabilities and can be successfully optimized for in vivo studies.

Pharmacokinetics Drug Metabolism HIV

Broad Therapeutic Applicability: Potent Inhibition of M. tuberculosis DprE1 (Antitubercular)

The utility of the 5-hydroxypyrimidinone core extends beyond antiviral applications. A directed screen of N-alkyl-5-hydroxypyrimidinone carboxamides yielded initial hits with low-micromolar potency against Mycobacterium tuberculosis (Mtb) [1]. Target elucidation revealed these compounds inhibit DprE1, a validated and essential enzyme in Mtb cell wall biosynthesis. This finding confirms the scaffold's ability to engage diverse, clinically relevant enzyme targets.

Antitubercular DprE1 Inhibitor Infectious Disease

Priority Application Scenarios for Procuring 5-Hydroxypyrimidin-4(5H)-one Based on Differential Evidence


Discovery of Novel Antiviral Agents Targeting HIV-1 Integrase

This is the primary and most validated application for 5-hydroxypyrimidin-4(5H)-one derivatives. The scaffold has been proven to yield potent, low-nanomolar inhibitors of HIV integrase strand transfer (INSTIs) that maintain activity in the presence of 50% human serum and exhibit favorable preclinical pharmacokinetics [1]. Research groups focused on developing next-generation INSTIs with improved resistance profiles or pharmacokinetics should prioritize this scaffold. Procurement is justified for synthesizing and screening new derivatives aimed at optimizing potency, selectivity, and ADME properties for antiviral therapy.

Development of Antitubercular Drugs Targeting DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-Oxidase)

The scaffold has been independently validated as a productive starting point for inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis. Initial hits displayed low-micromolar potency and a robust structure-activity relationship (SAR) [1]. This makes 5-hydroxypyrimidin-4(5H)-one a valuable core for medicinal chemistry efforts focused on developing new therapies for tuberculosis, including drug-resistant strains. Procurement enables the exploration of novel N-alkyl-5-hydroxypyrimidinone carboxamides for anti-TB drug discovery.

Design of Metal-Chelating Enzyme Inhibitors and Pharmacophore Probes

The unique tautomeric preference of 5-hydroxypyrimidin-4(5H)-one for the enol (hydroxy) form creates a distinct pharmacophore featuring a hydrogen-bond donor/acceptor pair not available from 2- or 4-hydroxy isomers [1]. This property can be exploited to design selective inhibitors for metalloenzymes or other targets requiring a specific chelation geometry. Researchers developing probes to investigate enzyme mechanisms or seeking to build focused libraries around a privileged metal-binding scaffold will find this compound particularly useful.

Synthesis of Diverse Chemical Libraries for High-Throughput Screening

Given its demonstrated success against multiple, unrelated biological targets (HIV integrase and Mtb DprE1) [1][2], the 5-hydroxypyrimidin-4(5H)-one core has established itself as a 'privileged scaffold' in medicinal chemistry. It is therefore an excellent choice for constructing diverse screening libraries aimed at hit identification for a wide range of targets, particularly those involved in infectious diseases. Procuring this building block for library synthesis increases the probability of identifying novel hits with drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxypyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.